(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid
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Overview
Description
(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid is a compound that features a triazole ring, an amino group, and a propanoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the trifluoroacetic acid group enhances its solubility and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the triazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The incorporation of trifluoroacetic acid is typically achieved through a final step involving the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include substituted triazoles, dihydrotriazoles, and various amino acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its triazole ring can mimic natural substrates, making it a valuable tool for probing biological pathways .
Medicine
In medicine, derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. The trifluoroacetic acid group enhances the bioavailability and stability of these derivatives, making them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology .
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The amino and propanoic acid groups enhance the compound’s binding affinity and specificity, making it a potent inhibitor of various enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-amino-1,2,4-triazole: A triazole derivative with similar biological activity but lacking the propanoic acid and trifluoroacetic acid groups.
2-aminothiazole: Another heterocyclic compound with diverse biological activities, including antimicrobial and anticancer properties.
1,2,4-triazolo[1,5-a]pyridine: A fused triazole compound with applications in medicinal chemistry and materials science.
Uniqueness
(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs. Additionally, the combination of the triazole ring with the amino and propanoic acid groups provides a versatile scaffold for the development of new compounds with enhanced biological activity .
Biological Activity
(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the triazole ring confers distinct chemical properties that enhance its potential as a bioactive agent, particularly in the modulation of neurotransmitter receptors. This article delves into the biological activity of this compound, supported by various research findings and case studies.
The compound can be characterized by its molecular formula C5H8N4O2 and a molecular weight of 156.14 g/mol. Its structure includes a chiral center at the second carbon, which allows it to exist in different enantiomeric forms, with the (R) configuration being particularly relevant for biological activity.
Research indicates that (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid acts as an agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. This interaction is crucial for several neurological processes and suggests potential therapeutic applications in treating conditions such as epilepsy and schizophrenia .
Neurotransmitter Modulation
Studies have demonstrated that (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid significantly influences neurotransmitter systems:
- NMDA Receptor Agonism : The compound shows varying potency across different NMDA receptor subtypes. Its agonistic properties are attributed to hydrogen bonding interactions between the triazole moiety and specific residues within the receptor .
Anti-inflammatory Effects
Recent investigations into derivatives of triazole compounds have highlighted their anti-inflammatory properties. In vitro studies revealed that certain derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells . This suggests that (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid may also possess anti-inflammatory capabilities.
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid and other structurally similar compounds:
Case Studies
Several studies have focused on the synthesis and biological evaluation of novel 1,2,4-triazole derivatives containing propanoic acid moieties. One study synthesized several derivatives and evaluated their antiproliferative activity against various cell lines. Compounds demonstrated significant reductions in cytokine release without notable toxicity .
In another investigation into the antimicrobial properties of triazole derivatives, compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated potential applications in developing new antimicrobial agents targeting resistant strains .
Properties
IUPAC Name |
(2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.C2HF3O2/c6-4(5(10)11)1-9-3-7-2-8-9;3-2(4,5)1(6)7/h2-4H,1,6H2,(H,10,11);(H,6,7)/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNFRPJZRUCQM-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C[C@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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